molecular formula C9H18N2O3S B2475380 Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate CAS No. 2243510-41-8

Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate

Cat. No.: B2475380
CAS No.: 2243510-41-8
M. Wt: 234.31
InChI Key: XZCUGBZJMGQOJE-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate is a chemical compound with the molecular formula C9H18N2O3S It is known for its unique structure, which includes a thiolane ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiolane derivative under specific conditions. One common method includes the use of tert-butyl carbamate and a thiolane derivative in the presence of a suitable catalyst and solvent. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The thiolane ring and carbamate group play crucial roles in these interactions, affecting the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate is unique due to its specific combination of a thiolane ring and a carbamate group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(1-imino-1-oxothiolan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-7-4-5-15(10,13)6-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCUGBZJMGQOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=N)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243510-41-8
Record name tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)carbamate
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